molecular formula C15H17NO5 B015755 (S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone CAS No. 89662-51-1

(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone

Cat. No.: B015755
CAS No.: 89662-51-1
M. Wt: 291.3 g/mol
InChI Key: RPKGMGRUAUKSLB-ZDUSSCGKSA-N
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Description

Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate is a compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is notable for its unique structure, which includes a benzyl group, a 3-oxobutyl side chain, and a 5-oxo-1,3-oxazolidine core. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines and alcohols in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate involves its role as a protecting group. It temporarily masks reactive functional groups, allowing selective reactions to occur at other sites within the molecule. The protecting group can be removed under specific conditions, such as catalytic hydrogenation, to restore the original functional group .

Comparison with Similar Compounds

Similar Compounds

    Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate: Known for its stability and ease of removal.

    Benzyl (4S)-5-oxo-4-(2-oxobutyl)-1,3-oxazolidine-3-carboxylate: Similar structure but with a different side chain.

    Benzyl (4S)-5-oxo-4-(4-oxobutyl)-1,3-oxazolidine-3-carboxylate: Another variant with a different side chain length.

Uniqueness

Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. Its stability and ease of removal make it particularly valuable in synthetic organic chemistry .

Properties

IUPAC Name

benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-11(17)7-8-13-14(18)21-10-16(13)15(19)20-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKGMGRUAUKSLB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC[C@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553832
Record name Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89662-51-1
Record name Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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